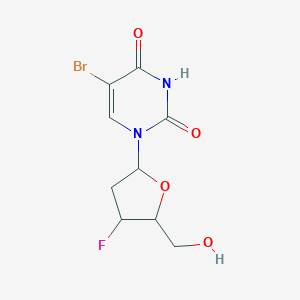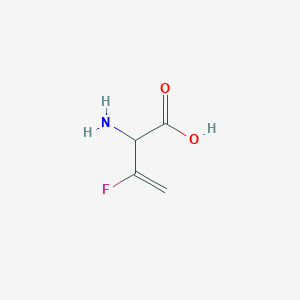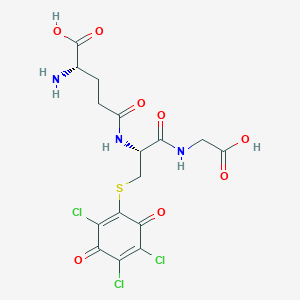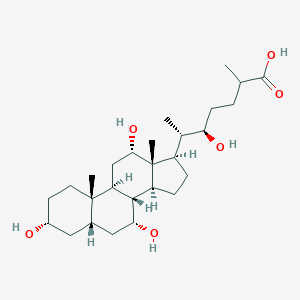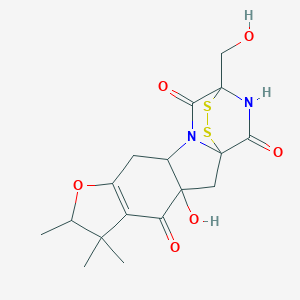
1,25-Dihydroxy-16-ene-vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,25-Dihydroxy-16-ene-vitamin D3, also known as 1,25(OH)2D3-16ene, is a synthetic analog of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and is widely used in scientific research to investigate the biological effects of vitamin D3.
Mechanism of Action
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene exerts its biological effects by binding to the VDR, which is a nuclear receptor that regulates gene expression. The binding of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene to the VDR promotes the expression of genes involved in calcium and phosphate homeostasis, immune function, and cellular differentiation.
Biochemical and Physiological Effects
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has a wide range of biochemical and physiological effects. It promotes the absorption of calcium and phosphate from the intestine, which is essential for bone health. It also regulates the activity of immune cells, which is important for immune function. In addition, it promotes the differentiation of cells, which is important for tissue repair and regeneration.
Advantages and Limitations for Lab Experiments
The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in lab experiments has several advantages. It is a potent agonist of the VDR, which allows for the investigation of the biological effects of vitamin D3. It is also highly stable and can be stored for long periods of time. However, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has some limitations. It is expensive and can be difficult to obtain in large quantities. In addition, it has a short half-life, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in scientific research. One area of research is the investigation of the effects of vitamin D3 on the microbiome. Another area of research is the investigation of the effects of vitamin D3 on aging and age-related diseases. Finally, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in combination with other drugs or therapies is an area of research that has potential for the treatment of various diseases.
Conclusion
In conclusion, 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is a synthetic analog of vitamin D3 that is widely used in scientific research. It has a wide range of biological effects and is used to investigate the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene involves the modification of vitamin D3 at the 16th position. The synthetic method involves the use of a highly reactive diene intermediate, which is then reacted with the vitamin D3 precursor, 25-hydroxyvitamin D3 (25(OH)D3), to form the final product. This method is highly efficient and yields a high purity product.
Scientific Research Applications
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is widely used in scientific research to investigate the biological effects of vitamin D3. It is used to study the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. It is also used to investigate the effects of vitamin D3 on gene expression and cellular signaling pathways.
properties
CAS RN |
124409-58-1 |
|---|---|
Product Name |
1,25-Dihydroxy-16-ene-vitamin D3 |
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(1R)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethyl]-6-methylidenecyclohex-3-ene-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10,12,16,18,21,24-25,28-30H,2,6-9,11,13-15,17H2,1,3-5H3/b20-10+/t18-,21?,24+,25-,27-/m1/s1 |
InChI Key |
CZBGBNZNGSRTCH-XIJCJBARSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\CC3C=C(C[C@H](C3=C)O)O)C |
SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
synonyms |
1,25-(OH)2-16-Ene-D3 1,25-dihydroxy-16-ene-vitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





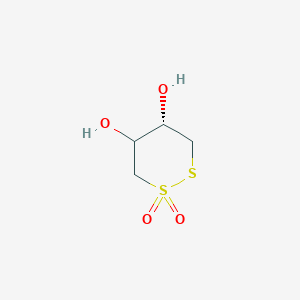
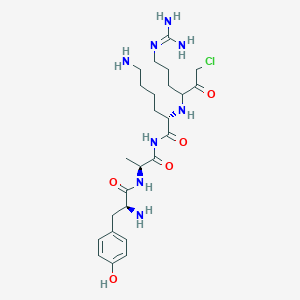
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
